molecular formula C13H17F2NO3S2 B2874652 3,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2034453-27-3

3,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2874652
CAS No.: 2034453-27-3
M. Wt: 337.4
InChI Key: XZDDRPOFSWYNJH-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzene ring substituted with two fluorine atoms and a sulfonamide group, which is further linked to a methoxytetrahydro-2H-thiopyran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-thiopyran core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The compound can be reduced to remove fluorine atoms or other substituents.

  • Substitution: : The methoxy group or other substituents on the thiopyran ring can be substituted with different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonic acids and sulfonyl chlorides.

  • Reduction: : Compounds with fewer fluorine atoms or other reduced forms.

  • Substitution: : Derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a tool in biochemical studies to understand enzyme mechanisms.

  • Medicine: : Its potential therapeutic properties could be explored for drug development.

  • Industry: : It might find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors that interact with the sulfonamide group or the fluorinated benzene ring. The pathways involved might include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

This compound can be compared to other sulfonamide derivatives and fluorinated aromatic compounds:

  • Similar Compounds: : 2,4-Difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, 3,4-Difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, and other related sulfonamides.

  • Uniqueness: : The presence of both fluorine atoms and the methoxytetrahydro-2H-thiopyran moiety distinguishes this compound from others, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

3,4-difluoro-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3S2/c1-19-13(4-6-20-7-5-13)9-16-21(17,18)10-2-3-11(14)12(15)8-10/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDDRPOFSWYNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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